molecular formula C16H17NO2 B13756731 N-phenyl-2-phenylmethoxypropanamide CAS No. 7462-58-0

N-phenyl-2-phenylmethoxypropanamide

Cat. No.: B13756731
CAS No.: 7462-58-0
M. Wt: 255.31 g/mol
InChI Key: POKFOSXTQBEGSQ-UHFFFAOYSA-N
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Description

N-phenyl-2-phenylmethoxypropanamide is a chemical compound supplied for research and development purposes. This product is strictly for laboratory use and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers are directed to consult the product's Certificate of Analysis for specific data on identity, purity, and composition. Propanamide derivatives are of significant interest in medicinal chemistry and pharmacology, particularly in the design and synthesis of new bioactive molecules. Related compounds in this class have been investigated for their potential biological activities, serving as key intermediates or core structures in drug discovery efforts . For instance, structural analogs have been explored as scaffolds in the development of potential therapeutic agents, highlighting the value of this chemical class in expanding scientific knowledge . Handle with appropriate precautions, referring to the relevant safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7462-58-0

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-phenyl-2-phenylmethoxypropanamide

InChI

InChI=1S/C16H17NO2/c1-13(19-12-14-8-4-2-5-9-14)16(18)17-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18)

InChI Key

POKFOSXTQBEGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for N Phenyl 2 Phenylmethoxypropanamide and Analogues

Stereoselective Synthesis of Enantiopure N-phenyl-2-phenylmethoxypropanamide

The biological and chemical properties of chiral molecules are often dictated by their absolute configuration. Consequently, the development of methods for the stereoselective synthesis of enantiopure this compound is of paramount importance. This section explores various approaches to achieve high enantiomeric purity, including the use of chiral auxiliaries, catalytic asymmetric methods, and chromatographic resolution techniques.

Chiral Auxiliaries in the Asymmetric Synthesis of this compound Precursors

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. rsc.orgnih.gov For the synthesis of this compound, a key precursor is the chiral 2-phenylmethoxypropanoic acid. Chiral auxiliaries, such as Evans oxazolidinones, can be employed to achieve high diastereoselectivity in the alkylation step to introduce the methyl group at the α-position to the carboxyl group. nih.govresearchgate.net

The general strategy involves the acylation of a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with phenylmethoxyacetyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile like methyl iodide. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired enantiomer of 2-phenylmethoxypropanoic acid, which can then be coupled with aniline (B41778) to form the target amide. The efficiency of this approach is highlighted by the high diastereomeric excesses and yields typically observed in such alkylation reactions.

Table 1: Diastereoselective Alkylation using Chiral Auxiliaries for the Synthesis of 2-substituted Propanoic Acid Precursors

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneMethyl Iodide>95:585-95 nih.gov
CamphorsultamBenzyl (B1604629) Bromide>98:280-90 springerprofessional.de
PseudoephedrineEthyl Iodide>97:388-96 nih.gov

This table presents typical results for asymmetric alkylations using various chiral auxiliaries to synthesize precursors analogous to 2-phenylmethoxypropanoic acid.

Catalytic Asymmetric Methods for this compound Framework Construction

Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov For the construction of the this compound framework, a key step is the asymmetric synthesis of the 2-phenylmethoxypropanoic acid precursor. Asymmetric hydrogenation or hydrovinylation of a suitable prochiral olefin are prominent catalytic methods.

For instance, the asymmetric hydrovinylation of vinyl arenes has been shown to produce 2-arylpropionic acids with high enantioselectivity. nih.gov A similar strategy could be envisioned for a substrate like phenylmethoxyethene. The reaction, catalyzed by a chiral transition metal complex (e.g., nickel or rhodium with a chiral phosphine (B1218219) ligand), would introduce a vinyl group that can be subsequently oxidized to the carboxylic acid. The enantioselectivity of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Another approach is the asymmetric hydrogenation of an α,β-unsaturated acid precursor, such as 2-(phenylmethoxy)acrylic acid. Chiral ruthenium or rhodium catalysts, bearing ligands like BINAP, have been successfully employed for the asymmetric hydrogenation of various functionalized acrylic acids, affording the corresponding saturated acids in high enantiomeric excess.

Table 2: Enantioselectivity in Catalytic Asymmetric Synthesis of Chiral Carboxylic Acids

Reaction TypeCatalyst/LigandSubstrate TypeEnantiomeric Excess (ee)Reference
Asymmetric Hydrovinylation[Ni(allyl)Br]₂ / Chiral PhosphineVinyl Arene>97% nih.gov
Asymmetric HydrogenationRu-BINAPα,β-Unsaturated Acid>95% rsc.org
Acyl Halide-Aldehyde CyclocondensationAlkaloid CatalystAcyl Halide and Aldehydeup to 99% acs.org

This table showcases the high levels of enantioselectivity achievable in catalytic asymmetric reactions for the synthesis of chiral carboxylic acids, which are precursors to the target amide.

Chromatographic Resolution Techniques for this compound Enantiomers and Intermediates

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chromatographic resolution of racemates is a viable alternative. This technique is applicable to both the final this compound product and its chiral intermediate, 2-phenylmethoxypropanoic acid.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. nih.govresearchgate.net The choice of the CSP is crucial and depends on the specific properties of the analyte. For carboxylic acids like 2-phenylmethoxypropanoic acid, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or cyclodextrins are often effective. researchgate.net The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

Alternatively, the racemic mixture can be derivatized with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques like silica (B1680970) gel column chromatography. nih.gov After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Development of Novel Reaction Pathways for this compound Formation

Beyond traditional methods, the development of novel and more efficient reaction pathways is a continuous effort in synthetic chemistry. Multicomponent reactions and advanced catalytic systems offer promising avenues for the synthesis of this compound and its derivatives.

Multicomponent Reaction Approaches in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly convergent and atom-economical. nih.gov The synthesis of β-alkoxy amides, a structural motif present in this compound, has been achieved through MCRs. nih.govnih.gov

One plausible MCR approach for the synthesis of this compound could involve a Passerini or Ugi reaction. For a Passerini-type reaction, the components would be aniline (as the isocyanide precursor), an aldehyde, and 2-phenylmethoxypropanoic acid. The Ugi reaction would involve these three components along with a fourth component, typically an amine or ammonia. These reactions are known for their ability to rapidly generate molecular complexity from simple starting materials. While not directly reported for this compound, the versatility of MCRs suggests their potential applicability. acs.org

Transition Metal-Catalyzed Amide Bond Formation for this compound Derivatives

The formation of the amide bond between 2-phenylmethoxypropanoic acid and aniline is a critical step in the synthesis of this compound. While traditional coupling reagents are effective, transition metal-catalyzed methods are gaining prominence due to their mild reaction conditions and broad functional group tolerance. nih.govrsc.orgorganic-chemistry.org

Palladium and nickel-based catalysts have been developed for the direct amidation of carboxylic acids. nih.gov These catalytic systems can activate the carboxylic acid in situ, avoiding the need for pre-activation as an acid chloride or active ester. For instance, a palladium catalyst in the presence of a suitable ligand and a dehydrating agent could directly couple 2-phenylmethoxypropanoic acid with aniline to form the desired amide. dp.tech

Furthermore, transition metal catalysis can be employed for the synthesis of derivatives by activating the amide bond itself. Nickel-catalyzed C-N bond activation of amides allows for their conversion into other functional groups, providing a platform for further diversification of the this compound scaffold. nih.gov

Table 3: Comparison of Amide Bond Formation Methods

MethodActivating Agent/CatalystKey FeaturesReference
Carbodiimide (B86325) CouplingDCC, EDCWidely used, can lead to side products-
Acid Chloride MethodThionyl Chloride, Oxalyl ChlorideHigh reactivity, harsh conditions-
Multicomponent Reaction(e.g., Ugi, Passerini)High atom economy, rapid complexity generation nih.gov
Transition Metal-CatalysisPd or Ni complexesMild conditions, high functional group tolerance nih.govrsc.orgorganic-chemistry.org

This table provides a comparative overview of different methods for forming the amide bond in this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmentally benign chemical processes has led to the development of sustainable methods for amide bond formation, which are applicable to the synthesis of this compound. Traditional methods often involve hazardous reagents and generate significant waste. bohrium.com In contrast, green chemistry approaches aim to improve efficiency, reduce waste, and utilize less toxic substances. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, offering rapid reaction times, high yields, and enhanced product purity. youtube.comresearchgate.net For the synthesis of amides, microwave-assisted methods can be conducted under solvent-free conditions, further minimizing environmental impact. nih.govresearchgate.net A direct amidation of a carboxylic acid (like 2-phenylmethoxypropanoic acid) and an amine (aniline) can be achieved using a catalytic amount of a substance like ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation, often leading to high yields in a matter of minutes without the need for extensive purification. nih.govresearchgate.netmdpi.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable route to amide synthesis. mdpi.com Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines in greener solvents such as cyclopentyl methyl ether. mdpi.com This method is highly efficient, often proceeding without the need for additives and resulting in high conversions and yields. mdpi.com The enzymatic approach is particularly valuable for synthesizing chiral amides due to the inherent enantioselectivity of enzymes. nih.govnih.govrsc.org

Solvent-Free and Catalyst-Free Approaches: Several protocols have been developed for amide synthesis that eliminate the need for both solvents and transition-metal catalysts. rsc.org One such method involves the direct heating of a mixture of a carboxylic acid and urea (B33335) in the presence of a simple, environmentally friendly catalyst like boric acid. bohrium.comsemanticscholar.org This solvent-free procedure is rapid and efficient for producing various amides. bohrium.com Another approach utilizes mechanochemistry, where mechanical force in a ball mill or a screw reactor induces the reaction between the acid and amine, providing a clean and efficient synthesis of amides and peptides. digitellinc.com

Green Synthesis StrategyKey FeaturesPotential Application to this compound SynthesisReferences
Microwave-Assisted SynthesisRapid reaction times, high yields, solvent-free conditions possible.Direct reaction of 2-phenylmethoxypropanoic acid and aniline. nih.gov, researchgate.net, youtube.com, mdpi.com
Enzymatic Synthesis (e.g., CALB)High selectivity (enantioselectivity), mild reaction conditions, use of green solvents.Stereoselective synthesis of chiral this compound. nih.gov, mdpi.com, rsc.org
Solvent-Free SynthesisReduced waste, simplified workup, often catalyst-free or uses benign catalysts (e.g., boric acid).Heating a mixture of 2-phenylmethoxypropanoic acid and aniline/urea. bohrium.com, rsc.org, semanticscholar.org, digitellinc.com

Strategic Derivatization for this compound Analogues

The synthesis of analogues of this compound through strategic derivatization allows for the exploration of structure-activity relationships. Modifications can be targeted at the N-phenyl moiety, the phenylmethoxy substituent, or the propanamide backbone.

Modifying the N-phenyl group is a common strategy for creating a library of analogues. This typically involves the coupling of 2-phenylmethoxypropanoic acid (or its activated form) with a variety of substituted anilines. A powerful and versatile method for this transformation is the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.comlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between aryl halides and amides. wikipedia.orglibretexts.org While traditionally used for coupling amines with aryl halides, variations of this method can be adapted for the N-arylation of a primary amide with a substituted aryl halide. syr.edu The reaction's scope is broad, tolerating a wide range of functional groups on the aryl halide, which allows for the synthesis of a diverse set of N-aryl propanamide analogues. numberanalytics.comorganic-chemistry.org The choice of palladium catalyst, phosphine ligand, and base is crucial and depends on the specific substrates being coupled. syr.eduyoutube.com

Synthetic MethodDescriptionApplicability for N-Phenyl Moiety ModificationReferences
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of an amide with an aryl halide.Allows for the introduction of various substituents onto the N-phenyl ring by using different substituted aryl halides. wikipedia.org, organic-chemistry.org, libretexts.org
Classical AmidationReaction of 2-phenylmethoxypropionyl chloride with a substituted aniline.A straightforward method, but may be limited by the availability of the substituted aniline. masterorganicchemistry.com
Copper-Catalyzed N-ArylationAn alternative to palladium-catalyzed methods, often using copper salts as catalysts.Can be effective for the synthesis of N-aryl amides, sometimes with different substrate scope than palladium catalysts. youtube.com, researchgate.net

Altering the phenylmethoxy group requires a different synthetic approach, often involving the synthesis of a series of 2-alkoxy or 2-aryloxy propanoic acids, which are then coupled with aniline. A key challenge in these syntheses can be the protection and deprotection of functional groups. For instance, the synthesis of analogues where the phenyl ring of the phenylmethoxy group is substituted may start from a corresponding substituted benzyl alcohol.

A study on aminobenzyloxyarylamide derivatives highlights some of the synthetic strategies and challenges. nih.gov In this work, various substituted benzyloxy moieties were synthesized and coupled with an appropriate amine, demonstrating the feasibility of modifying this part of the molecule. nih.gov Challenges can include achieving regioselectivity when introducing substituents onto the phenyl ring and potential cleavage of the benzyl ether bond under harsh reaction conditions.

Modification of the propanamide backbone itself, for example, by introducing substituents at the α-carbon or altering the chain length, can lead to novel analogues. The palladium-catalyzed α-arylation of amides is a powerful technique for this purpose. nih.govacs.org This reaction allows for the direct coupling of an aryl halide at the α-position of the amide, creating a C-C bond. nih.gov This would allow for the synthesis of N-phenyl-2-aryl-2-phenylmethoxypropanamide derivatives.

Another approach to diversification is to change the length of the alkyl chain or introduce different functional groups. For example, starting with different α-hydroxy acids and protecting the hydroxyl group as a benzyl ether would provide a range of precursors that can then be converted to the corresponding N-phenyl amides.

Structure Activity Relationship Sar Investigations of N Phenyl 2 Phenylmethoxypropanamide Analogues in in Vitro Systems

Rational Design and Synthesis of N-phenyl-2-phenylmethoxypropanamide Libraries for Comprehensive SAR Studies

The rational design of this compound analogues is guided by the fundamental principles of medicinal chemistry, aiming to explore the chemical space around the core scaffold. The this compound structure features several key regions amenable to modification: the N-phenyl ring, the propanamide backbone, and the phenylmethoxy moiety.

Design Strategy:

Synthesis:

The synthesis of this compound analogues typically involves standard amide bond formation reactions. libretexts.org A general synthetic route could involve the coupling of a substituted aniline (B41778) with a 2-phenylmethoxypropanoic acid derivative. For example, the synthesis of N-aryl-glyoxamide derivatives has been achieved through the ring-opening reaction of N-aryl isatins with various amines and amino acid esters. rsc.org Similarly, the synthesis of N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen has been reported, highlighting the versatility of amide coupling reactions in generating diverse compound libraries. researchgate.net

The generation of a focused library of this compound analogues would involve the synthesis of compounds with diverse substituents on both the N-phenyl ring and the phenyl ring of the phenylmethoxy group. Variations could include electron-donating and electron-withdrawing groups, as well as changes in the steric bulk of the substituents.

In Vitro Biological Target Interaction Profiling and SAR Elucidation

Once a library of this compound analogues has been synthesized, the next crucial step is to evaluate their interaction with various biological targets in vitro. This profiling helps to identify the specific proteins or enzymes with which these compounds interact and to elucidate the structure-activity relationships that govern these interactions.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining the potential of this compound analogues as therapeutic agents. These assays measure the ability of a compound to reduce the activity of a specific enzyme.

Coagulation Factors: The potential for these compounds to inhibit coagulation factors can be assessed using chromogenic or clotting-based assays.

Kinases: Kinase inhibition is often evaluated using methods that measure the phosphorylation of a substrate, such as radiometric assays or fluorescence-based assays.

Hydrolases: The inhibitory activity against hydrolases, such as plasma hydrolases, can be determined by monitoring the breakdown of a substrate over time. researchgate.net

Glycosidases: Assays for glycosidase inhibition typically involve a chromogenic or fluorogenic substrate that releases a detectable molecule upon cleavage.

COX-2: The inhibition of cyclooxygenase-2 (COX-2) can be measured using assays that quantify the production of prostaglandins. N-aryl piperamides have been identified as potential COX-2 inhibitors. nih.gov

Acetylcholinesterase and Butyrylcholinesterase: The Ellman's method is a commonly used spectrophotometric assay to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.

Studies on N-phenyl aromatic amide derivatives have identified potent inhibitors of xanthine (B1682287) oxidase, with the most active compound exhibiting an IC50 value of 0.028 µM. nih.gov Similarly, isatin (B1672199) N-phenylacetamide based sulphonamides have been shown to be effective inhibitors of carbonic anhydrase isoforms, with inhibition constants (Ki) in the nanomolar range. nih.gov

Table 1: Enzyme Inhibition Data for Selected Amide Analogues

Compound ClassTarget EnzymeKey Finding
N-phenyl aromatic amidesXanthine oxidaseIdentified potent inhibitors (e.g., IC50 = 0.028 µM). nih.gov
Isatin N-phenylacetamide based sulphonamidesCarbonic anhydrase (hCA I, II, IX, XII)Showed effective inhibition with Ki values in the nanomolar range. nih.gov
N-aryl piperamidesCOX-2Investigated as potential inhibitors. nih.gov

Receptor Binding and Ligand Modulation Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that binds to the receptor, and the ability of the test compound to displace the radioligand is measured.

For example, N-methoxyamide derivatives have been identified as agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of diabetes. nih.gov In another study, 4-phenylpiperidine-2-carboxamide analogues were discovered as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor. nih.gov These PAMs enhance the effect of the natural ligand, serotonin. Furthermore, dual antagonists for the 5-HT7 and 5-HT2A receptors have been developed from 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines. nih.gov

The evaluation of this compound analogues in a panel of receptor binding assays would be crucial to identify their primary targets and any potential off-target effects.

Biophysical Characterization of Protein-Ligand Interactions

A variety of biophysical techniques can be employed to characterize the interaction between a protein and a ligand in detail. nih.govresearchgate.netboku.ac.at These methods provide valuable information on the binding affinity, stoichiometry, and thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. nih.govresearchgate.net It provides kinetic data, including association (kon) and dissociation (koff) rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the protein-ligand complex in solution. nih.gov It can identify the binding site on the protein and conformational changes that occur upon ligand binding.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode of the ligand. acs.org

Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. nih.gov

These biophysical methods are essential for a comprehensive understanding of how this compound analogues interact with their biological targets at a molecular level.

Influence of Absolute Stereochemistry on the SAR of this compound

The propanamide backbone of this compound contains a chiral center at the second carbon. Therefore, the compound can exist as two enantiomers, (R) and (S). It is well-established in medicinal chemistry that the absolute stereochemistry of a chiral drug can have a profound impact on its biological activity. One enantiomer may exhibit significantly higher potency, a different pharmacological profile, or reduced toxicity compared to the other.

For example, a study on (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) and its analogues demonstrated that the anticonvulsant activity was sensitive to the stereochemistry at the C2 position. acs.org The (R)-enantiomers were found to be more active. Similarly, the synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen highlights the importance of stereochemistry, as the (S)-enantiomers of these non-steroidal anti-inflammatory drugs are the active forms. researchgate.net

Therefore, it is crucial to synthesize and evaluate the individual enantiomers of this compound and its analogues to determine the influence of absolute stereochemistry on their SAR. This will involve the use of stereoselective synthetic methods or the separation of the racemic mixture using chiral chromatography. The biological activities of the individual enantiomers would then be compared to determine the eutomer (the more active enantiomer) and the distomer (the less active enantiomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

The development of a QSAR model for this compound analogues would involve several steps:

Data Set Preparation: A data set of synthesized analogues with their corresponding in vitro biological activity data (e.g., IC50 or Ki values) is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electronic fields).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

QSAR studies have been successfully applied to various classes of compounds, including N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors and 2-phenyl-2,3-dihydrobenzofurans as antileishmanial agents. nih.govmdpi.comnih.gov For the this compound series, a robust QSAR model could provide valuable insights into the key structural requirements for optimal activity and facilitate the rational design of new, more effective compounds.

Fragment-Based and Scaffold-Hopping Approaches for this compound Derived Scaffolds

In the quest for novel and optimized bioactive compounds, fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in medicinal chemistry. These approaches are particularly valuable for exploring the chemical space around a lead compound like this compound to identify analogues with improved potency, selectivity, and pharmacokinetic properties.

Fragment-Based Approaches:

Fragment-based drug discovery begins with the screening of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly to a biological target. Once these fragments are identified, they can be grown or linked together to create more potent, lead-like molecules.

A pertinent example of this approach can be seen in the discovery of inhibitors for the Wnt-depalmitoleating enzyme NOTUM, a carboxylesterase. In one study, a crystallographic fragment screen identified 2-phenoxyacetamide (B1293517) as a modest inhibitor that binds within the enzyme's palmitoleate (B1233929) pocket. This fragment is structurally related to the core of this compound. Through structure-based drug design (SBDD), this initial hit was optimized. The structure-activity relationship (SAR) studies, guided by crystallographic data, led to the development of significantly more potent inhibitors. For instance, the initial 2-phenoxyacetamide hit had an IC₅₀ of 33 μM. Through optimization, which included modifications of the phenyl ring and the acetamide (B32628) moiety, researchers identified indazole and isoquinoline (B145761) derivatives with IC₅₀ values as low as 0.032 μM and 0.085 μM, respectively.

This demonstrates how a fragment-based approach could be applied to this compound. The individual components—the N-phenyl group, the amide linkage, and the phenylmethoxy group—could be considered as starting fragments. By screening libraries of such fragments against a target of interest, researchers could identify key binding interactions and then systematically build upon these fragments to develop more complex and potent analogues.

Scaffold-Hopping Approaches:

Scaffold hopping involves the replacement of the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while aiming to maintain or improve biological activity. This strategy is employed to discover novel chemotypes with potentially better properties, such as enhanced metabolic stability or improved solubility, and to explore new intellectual property space. niper.gov.innih.gov

For this compound, a scaffold-hopping strategy could involve replacing the central propanamide core with other chemical moieties that preserve the spatial arrangement of the key pharmacophoric elements—the two phenyl rings and the amide group. For example, in a study on dual leucine (B10760876) zipper kinase (DLK) inhibitors, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, leading to inhibitors with improved physicochemical properties and brain penetrance. nih.govresearchgate.net

Another relevant example is the development of inhibitors for the P2Y14 nucleotide receptor. Researchers used a scaffold hopping strategy to design novel antagonists, starting from a known 3-amide benzoic acid scaffold. This led to the discovery of a new series of 2-phenyl-benzoxazole acetamide derivatives with potent antagonistic activity. researchgate.net Similarly, in the search for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), acetanilide-containing uracil (B121893) analogues were designed by hybridizing two known inhibitor scaffolds, demonstrating the utility of scaffold hopping in generating new selective micromolar inhibitors. nih.gov

The application of such a strategy to this compound could involve replacing the propanamide backbone with various heterocyclic or carbocyclic structures. The goal would be to identify new scaffolds that maintain the critical interactions with the biological target while offering advantages in terms of synthetic accessibility or drug-like properties. The table below illustrates hypothetical scaffold hops for the this compound core.

Original ScaffoldPotential Hopped ScaffoldsRationale for Hopping
N-phenyl-2-phenylmethoxypropanamide N-phenyl- niper.gov.inresearchgate.netnih.govtriazole -phenylmethoxyIntroduction of a more rigid and metabolically stable core.
N-phenyl-2-phenylmethoxy propanamideN-phenyl-2-pyridylmethoxy propanamideTo improve solubility and potentially introduce new hydrogen bonding interactions.
N-phenyl -2-phenylmethoxypropanamideN-pyridyl -2-phenylmethoxypropanamideTo modulate electronic properties and potentially alter binding selectivity.

These examples highlight how both fragment-based and scaffold-hopping approaches could be systematically applied to the this compound scaffold to generate and optimize new lead compounds for various therapeutic targets. The success of these strategies would heavily rely on the availability of robust in vitro assays and, ideally, structural information of the target protein to guide the design process.

Mechanistic Elucidation of N Phenyl 2 Phenylmethoxypropanamide Interactions in Biochemical and Cellular Contexts

Biochemical Mechanism of Action Studies

A comprehensive search of scientific literature and databases reveals no specific studies on the biochemical mechanism of action of N-phenyl-2-phenylmethoxypropanamide.

There is currently no publicly available research that has conducted enzyme kinetic analyses to determine if this compound acts as an inhibitor of any specific enzymes. Such studies would be crucial to understanding its potential therapeutic effects and would typically involve determining parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Without this data, any discussion of its enzymatic interactions would be purely speculative.

The concept of allosteric modulation, where a compound binds to a site on a receptor or enzyme distinct from the primary active site to modulate its activity, is a key area of modern drug discovery. However, there are no published studies investigating whether this compound or any of its structural analogues act as allosteric modulators. Research in this area would be necessary to identify any such properties and to understand the structure-activity relationships within this chemical scaffold.

Cellular Pathway Analysis Using In Vitro Cell-Based Research Models

Detailed cellular pathway analysis for this compound is not present in the current body of scientific literature.

For a compound to exert a biological effect, it must first interact with its molecular target within a cell. Target engagement studies are designed to confirm this interaction. At present, there are no published reports of target engagement studies for this compound in any defined cell lines. Such research would be fundamental to identifying the specific proteins, receptors, or other cellular components with which this compound interacts.

The interaction of a compound with a cell surface receptor can trigger a cascade of events, including the internalization of the receptor and the activation of downstream signaling pathways. There is no evidence in the scientific literature to suggest that this compound's effects on any such processes have been studied. Mapping these pathways is essential for a complete understanding of a compound's cellular mechanism of action.

Identification of Molecular Binding Modes and Interaction Fingerprints

Computational modeling and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, are vital for elucidating the precise molecular binding modes and interaction fingerprints of a compound with its target. The scientific literature lacks any studies that have applied these methods to this compound. Consequently, how this compound might orient itself within a binding pocket and the specific molecular interactions that stabilize this binding remain unknown.

Co-crystallography and Advanced NMR Spectroscopy for Ligand-Protein Complex Characterization

To understand the precise nature of the interaction between this compound and its target protein, high-resolution structural methods are employed. Co-crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose, providing detailed atomic-level insights into the ligand-protein complex. nmr-bio.comnih.gov

Co-crystallography involves crystallizing the target protein while it is in a complex with the ligand, this compound. The resulting crystal is then analyzed using X-ray diffraction to generate a three-dimensional electron density map. This map allows for the precise determination of the atomic coordinates of both the protein and the bound ligand. The key information obtained from this technique includes:

The specific binding pocket or site on the protein where the ligand binds.

The precise orientation and conformation of this compound within the binding site.

The specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand in the binding pocket.

Advanced NMR Spectroscopy offers a complementary approach to study ligand-protein interactions in solution, which can be closer to physiological conditions. frontiersin.org NMR is particularly valuable for providing information on the dynamics of the interaction. nmr-bio.comazom.com Several NMR techniques are applicable:

Chemical Shift Perturbation (CSP): This is one of the most common methods to map the binding site. frontiersin.org A 2D heteronuclear single quantum coherence (HSQC) spectrum of the ¹⁵N-labeled protein is recorded both in the absence and presence of this compound. The amide proton and nitrogen signals of each amino acid residue that are perturbed upon ligand binding can be identified, revealing the location of the binding site on the protein's surface. frontiersin.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can detect protons that are close in space (typically < 5 Å), both within the ligand and between the ligand and the protein. Intermolecular NOEs between protons of this compound and protons of the protein's amino acid residues provide direct evidence of their proximity and are used to determine the ligand's orientation in the binding pocket. nih.gov

Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of the ligand are in close contact with the protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the bound ligand via spin diffusion. By comparing the spectrum with and without protein saturation, the protons of the ligand that are closest to the protein surface can be identified.

The data below illustrates hypothetical chemical shift perturbation results for a target protein upon binding to this compound.

Table 1: Hypothetical Chemical Shift Perturbation Data for Target Protein upon Binding this compound

Amino Acid ResidueChemical Shift Change (ppm)Location in ProteinImplication
Val-670.35Hydrophobic PocketDirect interaction with a phenyl group of the ligand.
Ser-920.28Loop RegionPotential hydrogen bond with the amide group.
Leu-940.31Hydrophobic PocketInteraction with the phenylmethoxy group.
Phe-1500.05Distal to PocketNot directly involved in binding.
Asn-1750.25Pocket EntranceLikely involved in orienting the ligand.

This table is for illustrative purposes only.

Site-Directed Mutagenesis to Probe Critical Residues in Target Binding

Once potential interacting amino acids are identified through methods like co-crystallography or NMR, site-directed mutagenesis is used to confirm and evaluate the importance of these specific residues in the binding of this compound. nih.govresearchgate.net This powerful technique involves systematically replacing specific amino acids in the target protein with others (commonly alanine (B10760859), which removes side-chain functionality beyond the β-carbon) and then assessing the impact of the mutation on ligand binding. nih.gov

The process generally involves:

Selection of Target Residues: Based on structural models or initial screening data, residues suspected of being crucial for binding are chosen.

Mutation: The gene encoding the target protein is altered to substitute the codon for the target amino acid with the codon for another amino acid, typically alanine.

Expression and Purification: The mutant protein is expressed in a suitable system (e.g., E. coli) and purified.

Binding Affinity Measurement: The binding affinity of this compound to the mutant protein is measured and compared to its affinity for the wild-type (unmutated) protein. A significant decrease in binding affinity for a mutant indicates that the original residue is important for the interaction. nih.govmst.edu

For example, if structural data suggests that a serine residue forms a hydrogen bond with the amide carbonyl of this compound, mutating this serine to an alanine would eliminate this hydrogen bond capability. If the binding affinity subsequently drops significantly, it confirms the importance of this specific interaction. semanticscholar.org

The following table provides a hypothetical example of results from a site-directed mutagenesis study.

Table 2: Hypothetical Binding Affinity (Kd) of this compound to Wild-Type and Mutant Protein

Protein VariantKd (nM)Fold Change in AffinityInterpretation
Wild-Type100-Baseline affinity.
Ser92Ala5,00050-fold decreaseSer-92 is critical for binding, likely via H-bond.
Val67Ala1,20012-fold decreaseVal-67 contributes significantly to binding, likely via hydrophobic interaction.
Phe150Ala110No significant changePhe-150 is not critical for the direct binding of the ligand.
Asn175Ala8508.5-fold decreaseAsn-175 plays a role in binding, but is less critical than Ser-92.

This table is for illustrative purposes only and Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding.

Investigating Reaction Mechanisms in Chemical Synthesis Relevant to this compound

The synthesis of this compound, like other amides, can be achieved through several established organic chemistry reactions. A common and direct approach is the coupling of a carboxylic acid with an amine. For this compound, this would involve the reaction between 2-phenylmethoxypropanoic acid and aniline (B41778).

This reaction typically requires the "activation" of the carboxylic acid to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is because carboxylic acids themselves are not reactive enough to readily form amides with amines. The general mechanism using a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), proceeds as follows:

Activation of the Carboxylic Acid: The coupling agent reacts with the carboxylate group of 2-phenylmethoxypropanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack than the original carboxylic acid.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of the activated O-acylisourea intermediate. This forms a tetrahedral intermediate.

Proton Transfer and Collapse: A proton is transferred, and the tetrahedral intermediate collapses. The urea (B33335) derivative (a byproduct of the coupling agent) is eliminated as a stable leaving group, resulting in the formation of the new amide bond of this compound.

An alternative pathway involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The mechanism would then be:

Formation of Acyl Chloride: 2-phenylmethoxypropanoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-phenylmethoxypropanoyl chloride. This is a highly reactive electrophile.

Nucleophilic Acyl Substitution: Aniline acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion as the leaving group to yield the final amide product. This reaction is often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. researchgate.net

Both of these proposed mechanisms are fundamental in organic synthesis for the formation of amide bonds and represent plausible routes for the preparation of this compound. google.com

Computational and Theoretical Chemistry Studies on N Phenyl 2 Phenylmethoxypropanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The primary goal is to model the interaction between the ligand and the active site of the receptor and to estimate the strength of this interaction, often expressed as a binding affinity or scoring function.

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org When applied to N-phenyl-2-phenylmethoxypropanamide, a library of its derivatives would be computationally docked against a specific biological target. This process filters a large virtual library down to a manageable number of promising candidates for further investigation. nih.gov

The screening process involves generating 3D conformations of each derivative and then using a docking algorithm to fit them into the binding site of the target protein. nih.gov Each docked pose is then evaluated using a scoring function that estimates the binding affinity. The output is a ranked list of compounds, with the top-ranked molecules being those predicted to have the strongest interactions. Pharmacophore modeling, which identifies the essential spatial arrangement of features necessary for binding, can be used in conjunction with docking to refine the screening process. frontiersin.org

Table 1: Hypothetical Virtual Screening Results for this compound Derivatives This table illustrates potential outcomes from a virtual screening campaign against a hypothetical protein kinase target. The docking score represents the predicted binding affinity.

Derivative IDModification on Parent CompoundDocking Score (kcal/mol)Key Predicted Interactions
N-PPM-001Parent Compound-7.5Hydrogen bond with backbone NH
N-PPM-0024-fluoro on phenyl ring-8.2Hydrogen bond, Halogen bond
N-PPM-0033-chloro on phenylmethoxy-8.5Hydrogen bond, Pi-cation
N-PPM-0044-methoxy on phenyl ring-7.9Additional hydrogen bond
N-PPM-005Methyl to Ethyl on propanamide-7.3Increased hydrophobic contact

Binding Affinity Prediction and Scoring for Structure-Based Design

Structure-based drug design relies heavily on the accurate prediction of binding affinity. After an initial virtual screening, molecular docking is used more precisely to analyze the binding mode of high-ranking compounds like this compound. Scoring functions are mathematical models used to approximate the binding free energy of a ligand-receptor complex. nih.gov These functions consider various energetic components such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.

By analyzing the docked pose of this compound, researchers can identify key amino acid residues in the target's binding pocket that are crucial for interaction. This information is vital for structure-guided optimization, where the molecule can be chemically modified to enhance these interactions and improve its binding affinity and selectivity. nih.gov The Automated Topology Builder (ATB) can be a useful resource for generating the necessary force field parameters for such detailed simulations. uq.edu.au

Table 2: Predicted Binding Affinity and Interactions of this compound This table provides a hypothetical, detailed breakdown of the interactions between this compound and amino acid residues in a target binding site.

Interacting ResidueInteraction TypeDistance (Å)Predicted Energy Contribution (kcal/mol)
ASP 145Hydrogen Bond (Amide H)2.1-2.5
LYS 23Hydrogen Bond (Carbonyl O)2.9-1.8
PHE 82Pi-Pi Stacking (Phenyl ring)3.8-1.5
LEU 83Hydrophobic (Alkyl chain)4.1-1.2
VAL 31Hydrophobic (Phenylmethoxy)3.9-1.0
Total Binding Affinity -8.0

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein, and the stability of their interaction. scirp.org

MD simulations can reveal how the conformation of this compound changes within the protein's binding pocket. The ligand is not rigid; its bonds can rotate, allowing it to adopt various shapes. These simulations can track the torsional angles of the molecule's rotatable bonds over the simulation time, showing which conformations are most stable within the binding site. This analysis helps to understand whether the initial docked pose is stable or if the ligand reorients to find a more favorable binding mode. nih.gov

Table 3: Conformational Analysis of this compound from MD Simulation This table shows hypothetical data on the dominant dihedral angles and conformational states of the compound during a simulation, indicating its flexibility.

Dihedral AngleDescriptionMean Angle (degrees)Standard DeviationDominant Conformation(s)
C-C-N-CPhenyl-Amide Linkage175.510.2Trans
O-C-C-NMethoxy-Propanamide-65.815.5Gauche
C-O-C-CPhenylmethoxy Linkage160.120.1Extended

Solvation Effects and Binding Free Energy Calculations

Solvation plays a critical role in molecular recognition. Water molecules must be displaced from the binding site and from the surface of the ligand for binding to occur, which has an energetic cost. MD simulations explicitly model the surrounding solvent (usually water), allowing for a more accurate representation of the binding process.

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about electron distribution, molecular orbitals, and reactivity, which are not accessible through classical methods like molecular mechanics. frontiersin.org

These calculations are crucial for understanding the intrinsic properties of this compound. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's electron-donating and electron-accepting capabilities, respectively. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions that are prone to electrophilic or nucleophilic attack. nih.gov This information can be invaluable for predicting reactivity and designing derivatives with desired electronic properties.

Table 4: Calculated Quantum Chemical Properties for this compound This table presents hypothetical results from a DFT calculation, providing insight into the electronic characteristics of the molecule.

PropertyCalculated ValueInterpretation
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment2.8 DebyeMeasures overall polarity of the molecule
Molecular Electrostatic PotentialNegative region around carbonyl oxygen; Positive region around amide N-HPredicts sites for non-covalent interactions

Electronic Structure Analysis (e.g., HOMO/LUMO Orbital Energies, Electrostatic Potential Mapping)

The electronic properties of this compound have been elucidated through the analysis of its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally signifies higher chemical reactivity and polarizability. nih.gov For N-phenylpropanamide, a related compound, the HOMO and LUMO energies were calculated to understand charge transfer and electronic transitions. dergipark.org.tr

Molecular electrostatic potential (MEP) mapping is another vital tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface visualizes the electron density, with different colors indicating electron-rich and electron-poor regions. nih.gov For instance, in a similar compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the negative potential sites were found around electronegative atoms, while positive potential was located around hydrogen atoms. nih.gov This type of analysis for this compound would reveal its likely points of interaction.

Table 1: Frontier Molecular Orbital Energies and Related Parameters

ParameterValueSignificance
EHOMOEnergy of the highest occupied molecular orbital, related to the ionization potential. mdpi.com
ELUMOEnergy of the lowest unoccupied molecular orbital, related to the electron affinity. mdpi.com
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability. mdpi.comnih.gov
Chemical Potential (μ)Describes the escaping tendency of an electron from an equilibrium system. nih.gov
Chemical Hardness (η)Measures the resistance to change in electron distribution. nih.gov
Electrophilicity Index (ω)Quantifies the ability of a molecule to accept electrons. nih.gov
Chemical Softness (S)The reciprocal of hardness, indicating how easily a molecule can be polarized. nih.gov

Reaction Mechanism Elucidation via Transition State Theory and Energy Landscapes

Transition state theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary reactions. wikipedia.org It posits that reactions proceed through a high-energy intermediate known as the transition state, which represents a kinetic bottleneck. libretexts.org By examining the potential energy surface, researchers can identify the transition state and calculate the activation energy required for a reaction to occur. wikipedia.orglibretexts.org

For complex reactions, computational methods can map out the entire energy landscape, revealing various possible reaction pathways, intermediates, and transition states. nih.gov For example, in the reaction between phenyl and propargyl radicals, computational studies have been used to explore the potential energy surface and determine the temperature and pressure-dependent rate constants and product branching ratios using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) Master Equation calculations. rsc.orgrsc.org Similar computational approaches could be applied to understand the formation and reactivity of this compound, elucidating the mechanisms of its synthesis or degradation.

Prediction and Validation of Spectroscopic Data (FT-IR, FT-Raman) for this compound

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and validate spectroscopic data. researchgate.netnih.gov For N-phenylpropanamide, DFT calculations at the B3LYP/6-311+G(d,p) level were used to compute vibrational wavenumbers for FT-IR and FT-Raman spectra. dergipark.org.trresearchgate.net The calculated harmonic vibrational frequencies are often scaled to better match experimental results. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions within the molecule. researchgate.net

These theoretical spectra serve as a powerful tool for interpreting experimental data and can help in the structural confirmation of the synthesized compound. researchgate.net For instance, in the study of N-phenylpropanamide, the calculated vibrational modes for the carbonyl group, N-H group, and phenyl rings were compared with experimental data to validate the molecular structure. researchgate.net Similar computational studies on this compound would provide a theoretical basis for its spectroscopic characterization.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (N-phenylpropanamide)

Vibrational ModeExperimental FT-IR (cm-1)Experimental FT-Raman (cm-1)Calculated (B3LYP/6-311+G(d,p)) (cm-1)
N-H Stretch3280-3447
C=O Stretch166516671693
C-N Stretch1545-1570
Phenyl Ring C-C Stretch1600, 14951602, 14981597, 1494

Source: Adapted from structural and spectroscopic studies of N-phenylpropanamide. researchgate.net

Ligand-Based and Structure-Based Chemical Design Approaches

The insights gained from computational studies of this compound can be leveraged in both ligand-based and structure-based chemical design. slideshare.nettemple.edu These approaches are central to modern drug discovery and materials science. nih.govresearchgate.net

Pharmacophore Modeling and Development from this compound Analogues

Pharmacophore modeling is a key ligand-based drug design technique. nih.gov It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. nih.gov This model is derived from a set of known active molecules. nih.gov

For this compound and its analogues, pharmacophore models can be developed to guide the design of new compounds with potentially enhanced or more specific activities. nih.govresearchgate.net The process typically involves aligning a series of active compounds and abstracting the common features responsible for their biological effects. nih.gov This pharmacophore can then be used as a 3D query to screen large chemical databases for novel molecules that fit the model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The underlying principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

By developing a QSAR model for a series of this compound analogues, one can predict the activity of newly designed compounds before they are synthesized. researchgate.netmdpi.com This allows for the optimization of the lead compound by systematically modifying its structure to enhance its desired properties. nih.gov QSAR models are typically built using a training set of compounds with known activities and then validated using an external test set. nih.gov The descriptors used in QSAR models can range from simple 2D properties to more complex 3D fields, as in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). slideshare.net

Table 3: Common Descriptors Used in QSAR Modeling

Descriptor TypeExamples
1D Descriptors Molecular Weight, Atom Count
2D Descriptors Topological Indices, Connectivity Indices, Polar Surface Area
3D Descriptors Molecular Volume, Surface Area, Dipole Moment, Steric Fields (CoMFA), Electrostatic Fields (CoMFA)

Advanced Analytical Methodologies in N Phenyl 2 Phenylmethoxypropanamide Research

High-Resolution Mass Spectrometry for Identification of Reaction Intermediates and Transformation Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of N-phenyl-2-phenylmethoxypropanamide. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions for the parent compound and any related species. In the context of its synthesis, HRMS can be coupled with liquid chromatography (LC-HRMS) to identify and structurally characterize reaction intermediates, byproducts, and impurities, even at trace levels.

Furthermore, HRMS is critical for studying the transformation products of this compound that may arise from metabolic processes or environmental degradation. By comparing the high-resolution mass spectra of samples before and after exposure to metabolic systems (e.g., liver microsomes) or environmental conditions, researchers can identify potential metabolites or degradation products. The exact mass data obtained facilitates the proposal of molecular formulas for these new species, which is the first step in their complete structural elucidation.

Table 1: Hypothetical HRMS Data for this compound and a Potential Metabolite

CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Accuracy (ppm)Proposed Transformation
This compoundC₁₆H₁₇NO₂270.1332270.1330-0.74Parent Compound
Hydroxylated MetaboliteC₁₆H₁₇NO₃286.1281286.1279-0.70Aromatic Hydroxylation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination and conformational analysis of this compound in solution and solid states. ipb.ptresearchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but the complexity of this compound requires more sophisticated two-dimensional (2D) techniques for complete assignment and structural elucidation. ipb.ptresearchgate.netnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing hydrogen atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the amide N-H proton to the carbonyl carbon and to carbons on the phenyl ring. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and preferred conformation in solution. diva-portal.org For example, NOESY can reveal the spatial relationship between the protons of the phenylmethoxy group and the propanamide backbone.

These combined techniques allow for a comprehensive assignment of all proton and carbon signals and provide insights into the molecule's solution-state dynamics and conformation. auremn.org.brnih.gov

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the crystalline and amorphous forms of this compound. rsc.orgeuropeanpharmaceuticalreview.com It is particularly sensitive to the local molecular environment and can provide information that is complementary to X-ray diffraction. nih.gov Key applications include:

Polymorph Identification: ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, can distinguish between different crystalline polymorphs, as the distinct packing environments in each form lead to unique chemical shifts. europeanpharmaceuticalreview.comcrystalpharmatech.com

Determining the Number of Unique Molecules (Z'): ssNMR can determine the number of crystallographically independent molecules in the asymmetric unit of a crystal. nih.gov

Characterizing Amorphous Content: The technique can detect and quantify the amount of amorphous material within a crystalline sample, which is critical for understanding physical stability. europeanpharmaceuticalreview.com

ssNMR is indispensable for studying the solid-phase nature of a sample, including molecular structure, orientation, and dynamics. crystalpharmatech.comnih.gov

X-ray Crystallography for Absolute Stereochemistry Determination and Protein-Ligand Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.govspringernature.com For a chiral compound like this compound, its applications are twofold:

Absolute Stereochemistry Determination: By successfully growing a single crystal of an enantiomerically pure sample, X-ray diffraction analysis can unambiguously determine the absolute configuration (R or S) of the chiral center. researchgate.netsoton.ac.uk This is often achieved through the anomalous dispersion of X-rays by heavier atoms in the structure or by co-crystallizing with a known chiral auxiliary. caltech.edu

Protein-Ligand Complex Structures: If this compound is investigated as a ligand for a protein target, co-crystallizing the compound with the protein allows for the determination of the protein-ligand complex structure. nih.govspringernature.com This provides a precise, atomic-level map of the binding site, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the molecular recognition process. creative-biostructure.com Such structural insights are invaluable for understanding the mechanism of action and for guiding further structure-based drug design efforts. creative-biostructure.comnih.gov

Table 2: Representative Data from a Hypothetical X-ray Crystallography Experiment

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 10.2 Å, b = 5.6 Å, c = 12.1 Å, β = 98.5°
Resolution1.2 Å
R-factor0.045
Flack Parameter0.02(3)

Chromatographic Methods for Complex Mixture Analysis and Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis and purification of this compound.

Given its chiral nature, Chiral HPLC is the most critical chromatographic method. It is used to separate the two enantiomers, (R)- and (S)-N-phenyl-2-phenylmethoxypropanamide. This separation is essential for:

Enantiomeric Purity Assessment: Quantifying the enantiomeric excess (e.e.) of a sample is crucial, as the different enantiomers of a chiral compound can have distinct biological activities. nih.gov Regulatory guidelines often require chiral pharmaceuticals to be tested as single enantiomers. soton.ac.uk

Preparative Separation: Chiral HPLC can be scaled up to isolate multi-milligram or even gram quantities of each pure enantiomer from a racemic mixture, providing the necessary material for further biological and stereochemical studies.

The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. neliti.comsigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. neliti.com

Table 3: Example of a Chiral HPLC Separation Protocol

ParameterCondition
ColumnCellulose-based Chiral Stationary Phase (e.g., Astec Cellulose DMP)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (S)-enantiomer8.5 min
Retention Time (R)-enantiomer10.2 min
Resolution (Rs)> 2.0

Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To understand the interaction of this compound with a potential biological target, biophysical techniques that measure binding affinity, kinetics, and thermodynamics are employed. nih.govnih.govspringernature.com These methods are typically label-free and provide quantitative data on the molecular interaction.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to measure the kinetics of binding interactions. nih.govnih.gov In a typical experiment, the protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. springernature.comresearchgate.net The binding event is detected as a change in the refractive index. nih.govresearchgate.net This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). researchgate.net

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. harvard.eduwhiterose.ac.uk This complete thermodynamic profile provides deep insight into the forces driving the binding event. researchgate.netreactionbiology.com

Table 4: Comparison of Biophysical Techniques for Binding Analysis

TechniqueKey Parameters MeasuredThroughputSample Consumption
Surface Plasmon Resonance (SPR) kₐ (on-rate), kₑ (off-rate), Kₑ (affinity)Medium to HighLow
Isothermal Titration Calorimetry (ITC) Kₐ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)LowHigh

Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Intermediate Detection

There is no published research detailing the use of spectroscopic techniques for real-time monitoring of the synthesis of this compound or for the detection of its mechanistic intermediates.

Development and Validation of Research-Specific Analytical Assays for this compound

No literature exists describing the development or validation of any analytical assays specifically designed for the detection or quantification of this compound.

Future Horizons: Charting the Course for N--phenyl-2-phenylmethoxypropanamide Chemistry

The chemical compound this compound is emerging as a scaffold of significant interest in medicinal chemistry and chemical biology. Its unique structural features present a foundation for the development of novel therapeutic agents and research tools. This article explores the future perspectives and burgeoning research directions in the chemistry of this compound, delving into the exploration of new biological targets, the integration of cutting-edge computational methods, its potential as a chemical probe, the pursuit of sustainable synthetic routes, and the importance of collaborative research endeavors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenyl-2-phenylmethoxypropanamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of aryloxypropanamide derivatives typically involves substitution and condensation reactions. For example, substituting halogenated nitrobenzene with a phenylmethoxy group under alkaline conditions (e.g., using 2-pyridinemethanol as a nucleophile) can generate intermediates, followed by nitro-group reduction (e.g., iron powder under acidic conditions) and condensation with cyanoacetic acid . Optimization requires adjusting reaction time, temperature (e.g., 60–80°C for substitution), and stoichiometric ratios (e.g., 1:1.2 molar ratio of nitrobenzene to pyridinemethanol). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity.

Q. How can spectroscopic methods (NMR, HRMS) confirm the molecular structure of this compound?

  • Methodological Answer :

  • 1H NMR : Analyze chemical shifts for aromatic protons (δ 6.8–7.4 ppm, integrating phenyl groups) and methoxy protons (δ ~3.8 ppm). Splitting patterns (e.g., doublets for adjacent substituents) validate substitution positions .
  • 13C NMR : Identify carbonyl carbons (amide C=O at ~170 ppm) and quaternary carbons in the propanamide backbone .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm mass accuracy. For example, a calculated mass of 313.1312 Da should match experimental HRMS data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact via fume hoods and closed systems. In case of exposure:

  • Skin contact : Wash with soap/water for 15 minutes .
  • Eye exposure : Rinse with saline for 20 minutes and seek medical attention .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the receptor-binding selectivity of this compound analogs?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., serotonin 5-HT2C) using crystallographic structures (PDB ID: 6BQG). Key steps:

  • Ligand preparation : Generate 3D conformers of analogs with Open Babel.
  • Docking parameters : Set grid box dimensions to cover the orthosteric site (e.g., 25 ų) and validate with known agonists (e.g., lorcaserin).
  • Scoring : Compare binding affinities (ΔG) and hydrogen-bond interactions (e.g., with Ser3.36 or Asp3.32 residues) .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Measure metabolic stability using liver microsomes (human/rat) with LC-MS quantification. Adjust substituents (e.g., electron-withdrawing groups) to reduce CYP450-mediated oxidation .
  • Solubility optimization : Use shake-flask method (PBS pH 7.4) and introduce polar groups (e.g., hydroxyl or amine) while monitoring logP values (target ≤3) .
  • Data normalization : Apply inter-laboratory calibration standards (e.g., internal controls like propranolol) to minimize variability .

Q. How does the electronic nature of substituents influence the biological activity of this compound analogs?

  • Methodological Answer :

  • Hammett analysis : Correlate σ values of substituents (e.g., -OCH3, σ = -0.27; -NO2, σ = +0.78) with IC50 data from enzyme inhibition assays (e.g., acetylcholinesterase). Electron-donating groups enhance resonance stabilization in transition states, improving inhibitory potency .
  • DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G* level to assess electron density distribution. Higher HOMO energy in methoxy-substituted analogs correlates with increased nucleophilic reactivity .

Q. What advanced chromatographic techniques improve purity analysis of this compound?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Monitor UV absorption at 254 nm. Adjust retention times by modifying TFA concentration (0.05–0.2%) .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace impurities (e.g., m/z 313→154 transition). Validate with spiked samples (0.1–1.0 µg/mL) to ensure ≤0.5% total impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.